molecular formula C10H20N2 B1486467 1-(1-Cyclopropylethyl)piperidin-4-amine CAS No. 1038972-85-8

1-(1-Cyclopropylethyl)piperidin-4-amine

Cat. No. B1486467
M. Wt: 168.28 g/mol
InChI Key: OXEMKLYUUMNKAD-UHFFFAOYSA-N
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Description

“1-(1-Cyclopropylethyl)piperidin-4-amine” is a chemical compound . It contains a total of 33 bonds, including 13 non-H bonds, 2 rotatable bonds, 1 three-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Synthesis Analysis

Piperidine derivatives, such as “1-(1-Cyclopropylethyl)piperidin-4-amine”, can be synthesized through various methods. One efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .


Molecular Structure Analysis

The molecular structure of “1-(1-Cyclopropylethyl)piperidin-4-amine” includes a total of 32 atoms; 20 Hydrogen atoms, 10 Carbon atoms, and 2 Nitrogen atoms . The chemical formula is C10H20N2 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

1-(1-Cyclopropylethyl)piperidin-4-amine has shown relevance in the synthesis of N-heterocyclic 4-piperidinamines, which have been investigated for their antihistaminic activity. For example, a study describes the synthesis and evaluation of N-(4-piperidinyl)-1H-benzimidazol-2-amines, highlighting their potential in medicinal chemistry (Janssens et al., 1985).

Organic Synthesis

In the field of organic synthesis, 1-(1-Cyclopropylethyl)piperidin-4-amine is part of pathways to create complex molecules. An example is the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, demonstrating the compound's role in facilitating novel synthetic routes (Lebold et al., 2009).

Enantioselective Synthesis

This compound is also significant in enantioselective synthesis, particularly in creating chiral piperidines. A study discusses the enantioselective, radical-mediated δ C-H cyanation of acyclic amines, an innovative approach in asymmetric synthesis, where compounds like 1-(1-Cyclopropylethyl)piperidin-4-amine are crucial (Zhang, Zhang, & Nagib, 2019).

Pharmacological Research

1-(1-Cyclopropylethyl)piperidin-4-amine derivatives have been explored for their pharmacological potential. For instance, research on 1-aroyl-4-(m-aminomethylphenyl)piperidine derivatives investigates their use as tryptase inhibitors, which could be beneficial in treating asthma or allergic rhinitis (Expert Opinion on Therapeutic Patents, 2002).

Piperidone Synthesis

The compound plays a role in the synthesis of piperidones, a family of chemicals used in pharmaceuticals for their antimicrobial activity. A study demonstrates the use of amino acids in synthesizing piperidones, indicating the compound's utility in green chemistry (Soundarrajan, Saraswathi, & Asiyaparvin, 2011).

Safety And Hazards

The safety data sheet for piperidine indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

1-(1-cyclopropylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-8(9-2-3-9)12-6-4-10(11)5-7-12/h8-10H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEMKLYUUMNKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Cyclopropylethyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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